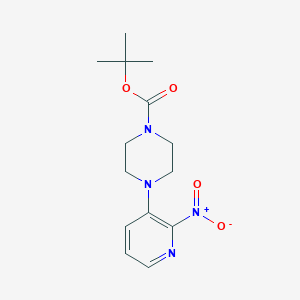
6-bromo-N-(2-methoxyethyl)pyridin-2-amine
Descripción general
Descripción
6-bromo-N-(2-methoxyethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2O. It is characterized by a bromine atom attached to the 6th position of a pyridine ring, which is further substituted with a 2-methoxyethyl group at the nitrogen atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(2-methoxyethyl)pyridin-2-amine typically involves the bromination of N-(2-methoxyethyl)pyridin-2-amine. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at a controlled temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-bromo-N-(2-methoxyethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a corresponding bromate.
Reduction: The pyridine ring can be reduced to form a pyridinium ion.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Pyridinium salts and other reduced forms.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
6-bromo-N-(2-methoxyethyl)pyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-bromo-N-(2-methoxyethyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
6-chloro-N-(2-methoxyethyl)pyridin-2-amine
6-iodo-N-(2-methoxyethyl)pyridin-2-amine
6-fluoro-N-(2-methoxyethyl)pyridin-2-amine
Uniqueness: 6-bromo-N-(2-methoxyethyl)pyridin-2-amine is unique due to its bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom enhances the compound's ability to participate in electrophilic substitution reactions, making it more versatile in synthetic applications.
Propiedades
IUPAC Name |
6-bromo-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJCQZWMUQBZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)



![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

